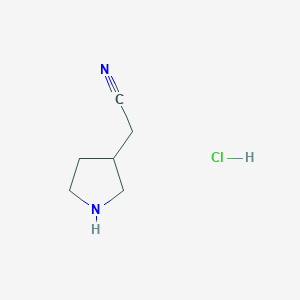

2-(Pyrrolidin-3-yl)acetonitrile hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-3-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBPDUMLLQHRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152400-87-8 | |

| Record name | 2-(pyrrolidin-3-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The chemical and physical properties of 2-(Pyrrolidin-3-yl)acetonitrile (B12287642) hydrochloride are crucial for its handling, storage, and application in synthesis. While a comprehensive, experimentally determined dataset is not compiled in a single public source, its properties can be inferred from its structure and data available for similar compounds.

| Property | Data |

| Molecular Formula | C₆H₁₁ClN₂ |

| Molecular Weight | 146.62 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in water and polar organic solvents like methanol (B129727) and DMSO |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | The pyrrolidine (B122466) nitrogen is basic and will be protonated in the hydrochloride salt. The pKa of the conjugate acid is expected to be in the range of 9-11. |

Spectroscopic Data:

Specific spectroscopic data for 2-(Pyrrolidin-3-yl)acetonitrile hydrochloride is not widely published. However, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyrrolidine ring and the methylene (B1212753) protons adjacent to the nitrile group. The chemical shifts would be influenced by the hydrochloride salt form. |

| ¹³C NMR | Resonances for the four distinct carbons of the pyrrolidine ring, the methylene carbon, and the nitrile carbon. The nitrile carbon would appear in the characteristic region of ~115-125 ppm. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. N-H stretching bands for the secondary ammonium (B1175870) salt would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₁₀N₂) at m/z 110.08, and fragmentation patterns characteristic of a pyrrolidine ring. |

Synthesis and Manufacturing

The synthesis of 2-(Pyrrolidin-3-yl)acetonitrile (B12287642) hydrochloride can be approached through several synthetic strategies, generally involving the construction of the substituted pyrrolidine (B122466) ring followed by the introduction of the acetonitrile (B52724) moiety, or vice versa.

A common approach involves starting with a pre-functionalized pyrrolidine derivative. For example, a protected 3-hydroxypyrrolidine can be converted to a leaving group (e.g., a tosylate or mesylate) at the 3-position. Subsequent nucleophilic substitution with a cyanide source, such as sodium cyanide, would yield the desired nitrile. Deprotection of the pyrrolidine nitrogen and treatment with hydrochloric acid would then afford the final hydrochloride salt.

Another strategy could involve the Michael addition of a cyanide nucleophile to a suitable pyrroline (B1223166) precursor. The resulting intermediate can then be further elaborated to the target compound. The industrial manufacturing process would likely be a multi-step synthesis optimized for yield, purity, and cost-effectiveness, potentially involving catalytic methods to enhance efficiency and reduce waste. justia.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(Pyrrolidin-3-yl)acetonitrile (B12287642) hydrochloride. acs.orgmdpi.com Through various NMR experiments, a detailed picture of the proton and carbon environments within the molecule can be constructed.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the arrangement and electronic environment of hydrogen atoms in the molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the shielding or deshielding experienced by each proton. For the pyrrolidine (B122466) ring, distinct signals are expected for the protons at different positions (e.g., C2, C3, C4, C5), as well as for the methylene (B1212753) protons of the acetonitrile (B52724) group. The integration of these signals provides the ratio of protons in each unique environment. Furthermore, spin-spin coupling patterns (splitting) reveal the number of neighboring protons, which is crucial for assigning specific resonances to their respective positions within the molecular structure.

Table 1: Representative ¹H NMR Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrolidine Ring Protons | 1.80-3.50 | Multiplet | - |

| Acetonitrile CH₂ | 2.70-2.90 | Doublet | - |

| NH₂⁺ Protons | 9.00-10.00 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis.mdpi.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. mdpi.comchemicalbook.com Each unique carbon atom in 2-(Pyrrolidin-3-yl)acetonitrile hydrochloride gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization and the nature of the attached atoms. For instance, the carbon atom of the nitrile group (C≡N) will resonate at a significantly different frequency compared to the sp³-hybridized carbons of the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 118-122 |

| CH₂ (Acetonitrile) | 20-25 |

| C3 (Pyrrolidine) | 30-35 |

| C2, C5 (Pyrrolidine) | 45-55 |

| C4 (Pyrrolidine) | 25-30 |

Note: These are predicted values and can differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment.youtube.comsdsu.eduepfl.ch

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of this compound. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons within the pyrrolidine ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. epfl.ch This allows for the direct assignment of a proton resonance to its attached carbon atom, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra.

Chiral NMR for Enantiomeric Excess Determination.nih.govrsc.org

Since 2-(Pyrrolidin-3-yl)acetonitrile possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a crucial technique for determining the enantiomeric excess (ee) of a sample. nih.govrsc.org This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers and thus the enantiomeric excess can be accurately determined. rsc.org

Mass Spectrometry (MS and HRMS).nih.govnih.govresearchgate.net

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which can be used to deduce the elemental formula of the molecule with a high degree of confidence. nih.govnih.govresearchgate.net

Ionization Techniques (ESI, GC-MS).scielo.org.mxgcms.cz

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. acs.org It typically produces protonated molecules [M+H]⁺, providing a clear indication of the molecular weight. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scielo.org.mxgcms.cz For volatile and thermally stable compounds, GC-MS can provide both retention time information and a mass spectrum. The electron ionization (EI) mode often used in GC-MS can lead to fragmentation of the molecule, providing valuable structural information based on the observed fragment ions. scielo.org.mx

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 111.0917 | (Typically within 5 ppm of calculated) |

Note: The observed m/z value is determined experimentally and compared to the calculated value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the free base is C₆H₁₀N₂, corresponding to a monoisotopic mass of approximately 110.08 Da. uni.lu In mass spectrometry, the compound is typically observed as its protonated molecular ion ([M+H]⁺) at m/z 111.09.

The fragmentation of this ion is predictable based on the established principles of mass spectrometry for amines and nitriles. miamioh.edu The primary fragmentation pathways involve cleavages of the pyrrolidine ring and the cyanomethyl side chain.

Alpha-Cleavage: A characteristic fragmentation for cyclic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This results in the opening of the pyrrolidine ring and can lead to the formation of various stable fragment ions.

Loss of the Cyanomethyl Group: Cleavage of the bond between the pyrrolidine ring and the cyanomethyl group (-CH₂CN) would result in a significant fragment ion.

Ring Fission: The pyrrolidine ring can undergo further fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

While specific experimental mass spectra for this compound are not widely published, the predicted fragmentation patterns provide a reliable basis for its identification and structural confirmation in complex matrices.

Table 1: Predicted Key Mass Spectrometry Fragments for 2-(Pyrrolidin-3-yl)acetonitrile

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 111.09 | [M+H]⁺ | Protonated molecular ion of the free base |

| 83.09 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group |

| 70.08 | [C₄H₈N]⁺ | Fragment from pyrrolidine ring cleavage |

| 56.07 | [C₃H₆N]⁺ | Further fragmentation of the pyrrolidine ring |

Note: This data is predictive and based on common fragmentation patterns of related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups are the secondary amine hydrochloride within the pyrrolidine ring and the nitrile group.

N-H Stretching: As a hydrochloride salt, the secondary amine exists in its protonated form (-NH₂⁺-). This gives rise to broad and strong absorption bands in the region of 2700-3100 cm⁻¹, which often overlap with C-H stretching vibrations.

C≡N Stretching: The nitrile group exhibits a sharp, distinct absorption band of medium intensity. For aliphatic nitriles, this peak typically appears in the range of 2240-2260 cm⁻¹. nist.govresearchgate.net The presence of this band is a strong indicator of the acetonitrile moiety.

C-H Stretching: The aliphatic C-H stretching vibrations from the methylene groups (-CH₂-) in the pyrrolidine ring and the side chain are expected in the 2850-2960 cm⁻¹ region.

N-H Bending: The bending vibration for the secondary amine salt appears in the 1560-1620 cm⁻¹ range.

The combination of these characteristic absorption bands provides a spectral fingerprint for the compound, confirming the presence of its essential functional groups.

Table 2: Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine Salt (-NH₂⁺-) | N-H Stretch | 2700 - 3100 | Strong, Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

Note: These are typical frequency ranges and may vary slightly based on the specific molecular environment and sample preparation.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. For chiral molecules like this compound, this technique can unambiguously establish the relative and absolute configuration if a single enantiomer is crystallized.

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the dimensions of the repeating unit of the crystal.

Conformation of the Pyrrolidine Ring: Determines the exact pucker or envelope conformation of the five-membered ring.

Intermolecular Interactions: Reveals the hydrogen bonding network involving the amine hydrochloride, the chloride anion, and potentially solvent molecules, which dictates the crystal packing.

Such an analysis would provide the ultimate confirmation of the compound's structure and stereochemical integrity.

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of such investigations can be understood from studies on structurally related pyrrolidine derivatives. Computational modeling, particularly using quantum chemical methods, is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies.

A relevant example is the computational elucidation of the synthesis of pyrrolidinedione derivatives, which involves the formation of the core pyrrolidine ring. Such studies typically employ Density Functional Theory (DFT) to model the reaction pathways. The process often involves several key stages, each with its own energy profile that can be computationally determined. For instance, in a multi-step synthesis, the following aspects are commonly investigated:

Michael Addition: The initial carbon-carbon bond-forming reaction.

Rearrangement Reactions: Such as Nef-type rearrangements if nitroalkanes are used as precursors.

Cyclization: The crucial step where the pyrrolidine ring is formed.

For each step, the relative energies of reactants, intermediates, transition states, and products are calculated to determine the reaction's feasibility and kinetics. For example, the energy barrier for the cyclization step to form a pyrrolidine ring can be significantly influenced by the presence of catalysts or solvent molecules, which can be explicitly included in the computational model.

Below is a representative data table illustrating the types of energetic details that can be obtained from such computational studies on the formation of a pyrrolidine ring system.

| Reaction Stage | Calculated Activation Energy (kJ/mol) | Description |

| Deprotonated Nitromethane Addition | 21.7 | The initial nucleophilic attack leading to the formation of a new C-C bond. |

| Proton Transfer | 197.8 | An intramolecular proton transfer, which can be a high-energy barrier step. |

| Oxygen Migration (Nef-type rearrangement) | 142.4 | This step is often facilitated by solvent molecules, such as water. |

| Cyclization | 11.9 | The ring-closing step to form the pyrrolidine heterocycle, which can have a very low energy barrier. |

This data is illustrative and based on the computational study of pyrrolidinedione synthesis and is meant to represent the type of information generated in reaction mechanism elucidation.

By analyzing these energy profiles, chemists can understand the rate-determining steps, predict the most likely reaction pathways, and even design more efficient synthetic routes.

Prediction of Spectroscopic Parameters

Computational methods are widely used for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which are often modeled using continuum models like the Polarizable Continuum Model (PCM).

For heterocyclic molecules, it has been shown that methods like GIAO-PBE0/6-31G(d) can provide reliable predictions. nih.gov A linear regression analysis comparing the calculated isotropic shielding values with experimental chemical shifts for a set of known compounds is often performed to improve the accuracy of the predictions for the target molecule. nih.govnih.gov

Infrared Spectroscopy: The vibrational frequencies and IR intensities can also be calculated using DFT. For a molecule like this compound, the nitrile (C≡N) stretching frequency is a particularly characteristic vibrational mode. The position of the C≡N stretching band in the IR spectrum is sensitive to the electronic environment. nih.govspectroscopyonline.com For saturated nitriles, this peak typically appears in the range of 2260-2240 cm⁻¹. spectroscopyonline.com Computational calculations can predict this frequency, and any shifts due to substitution or intermolecular interactions, such as hydrogen bonding, can be investigated. acs.org

The table below illustrates the kind of data that can be generated through computational prediction of spectroscopic parameters for a molecule like 2-(Pyrrolidin-3-yl)acetonitrile.

| Spectroscopic Parameter | Computational Method | Predicted Value | Typical Experimental Range |

| ¹³C NMR Chemical Shift (Pyrrolidine C2) | GIAO-DFT | Hypothetical: 45-55 ppm | Varies with substitution |

| ¹³C NMR Chemical Shift (Nitrile C) | GIAO-DFT | Hypothetical: 115-125 ppm | Varies with substitution |

| ¹H NMR Chemical Shift (Pyrrolidine H3) | GIAO-DFT | Hypothetical: 2.5-3.5 ppm | Varies with substitution |

| IR Frequency (C≡N Stretch) | DFT (B3LYP/6-31G(d)) | Hypothetical: ~2250 cm⁻¹ | 2260-2240 cm⁻¹ (for saturated nitriles) spectroscopyonline.com |

These predicted values are hypothetical and serve to illustrate the output of computational spectroscopic studies. Actual values would require specific calculations for the molecule of interest.

By comparing the predicted spectra with experimental data, researchers can gain confidence in their structural assignments and obtain a deeper understanding of the molecule's electronic structure and vibrational modes.

Role in Medicinal Chemistry and Drug Discovery

Application in the Synthesis of Pharmacologically Active Compounds

While specific examples of marketed drugs that directly use 2-(Pyrrolidin-3-yl)acetonitrile (B12287642) hydrochloride as a starting material are not readily identifiable, its structural motifs are present in numerous pharmacologically active compounds. For instance, the 3-substituted pyrrolidine core is a key feature in a variety of therapeutic agents. The nitrile group is also a common functional group in pharmaceuticals, often acting as a bioisostere for a carbonyl group or contributing to improved metabolic stability and binding affinity.

A Key Intermediate in Drug Discovery

The true value of 2-(Pyrrolidin-3-yl)acetonitrile hydrochloride in the pharmaceutical industry likely lies in its role as a key intermediate in the drug discovery process. Its versatile chemical handles allow for its incorporation into combinatorial libraries, enabling the rapid synthesis of a large number of diverse compounds for high-throughput screening. The ability to easily modify both the pyrrolidine nitrogen and the nitrile group makes this compound an attractive building block for lead optimization studies, where medicinal chemists systematically alter the structure of a compound to improve its efficacy and pharmacokinetic properties. Several patents describe the synthesis and use of substituted pyrrolidine carbonitrile derivatives as intermediates for the production of pharmaceutically active compounds, highlighting the industrial relevance of this class of molecules. justia.com

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-(pyrrolidin-3-yl)acetonitrile reveals several key disconnections, providing a roadmap for potential synthetic pathways. The primary disconnection points are the C-C bond between the pyrrolidine ring and the acetonitrile (B52724) group, and the bonds forming the pyrrolidine ring itself.

Disconnection 1: C3-Acetonitrile Bond

Breaking the bond between the C3 of the pyrrolidine ring and the acetonitrile methylene (B1212753) group leads to a pyrrolidin-3-yl synthon and a one-carbon synthon equivalent for the acetonitrile group. This suggests two main approaches:

Nucleophilic approach: A pyrrolidine-3-electrophile (e.g., 3-halopyrrolidine or 3-tosyloxypyrrolidine) can be reacted with a cyanide nucleophile or an equivalent.

Electrophilic approach: A pyrrolidin-3-nucleophile (e.g., a Grignard or organolithium reagent) could theoretically react with an electrophilic acetonitrile equivalent, though this is a less common strategy.

Disconnection 2: Pyrrolidine Ring Bonds

Further disconnection of the pyrrolidine ring itself opens up possibilities for its construction from acyclic precursors. Common strategies involve the formation of one or two C-N bonds in a cyclization step. For instance, a 1,4-dihaloalkane can be reacted with a primary amine bearing the acetonitrile precursor. Another approach involves intramolecular cyclization of an appropriately functionalized amine.

A key precursor that emerges from this analysis is a protected pyrrolidine-3-functionalized intermediate, which allows for the selective introduction of the acetonitrile side chain. N-protection, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, is crucial to prevent side reactions at the pyrrolidine nitrogen during synthesis.

Approaches from Pyrrolidine-3-Carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid is a readily available and versatile starting material for the synthesis of 2-(pyrrolidin-3-yl)acetonitrile. These approaches typically involve the conversion of the carboxylic acid functionality into the desired acetonitrile group.

Ester and Amide Precursors

A common strategy involves the initial conversion of N-protected pyrrolidine-3-carboxylic acid into an ester or an amide. These intermediates then undergo further transformations to yield the nitrile.

From Amides: The N-protected pyrrolidine-3-carboxamide (B1289381) can be dehydrated to the corresponding nitrile. This is a classic method for nitrile synthesis. The amide is first prepared from the carboxylic acid, for example, by activating the acid with a coupling reagent like DCC (dicyclohexylcarbodiimide) followed by treatment with ammonia (B1221849). The subsequent dehydration of the primary amide can be achieved using various reagents.

| Dehydrating Agent | Reaction Conditions | Reference |

| Trifluoroacetic anhydride | THF, 0-5 °C to room temperature | |

| Phosphorus oxychloride (POCl₃) | Pyridine, reflux | |

| Thionyl chloride (SOCl₂) | Dichloromethane (B109758), room temperature |

From Esters: An alternative route from an ester, such as N-protected methyl pyrrolidine-3-carboxylate, involves a two-step process. First, the ester is reduced to the corresponding alcohol, (N-protected-pyrrolidin-3-yl)methanol. This alcohol is then converted to a good leaving group, such as a tosylate or a halide, which can be subsequently displaced by a cyanide nucleophile.

Decarboxylative Approaches to Acetonitrile Moiety

Decarboxylative functionalization has emerged as a powerful tool in organic synthesis. For the synthesis of 2-(pyrrolidin-3-yl)acetonitrile, a decarboxylative cyanation approach can be envisioned, starting from a derivative of pyrrolidine-3-acetic acid.

Recent advancements have demonstrated the decarboxylative cyanation of α-amino acids using photoredox catalysis. This methodology could potentially be adapted for N-protected pyrrolidin-3-ylacetic acid. The reaction typically involves the formation of a radical intermediate upon decarboxylation, which is then trapped by a cyanating agent.

| Catalytic System | Cyanating Agent | Reaction Conditions | Reference |

| Iridium photocatalyst / Hypervalent iodine reagent | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Visible light, room temperature | |

| Copper catalyst / Hypervalent iodine reagent | Trimethylsilyl cyanide (TMSCN) | Mild conditions |

This approach offers a direct and potentially milder alternative to the more traditional multi-step sequences.

Approaches from Functionalized Pyrrolidines

Synthesizing 2-(pyrrolidin-3-yl)acetonitrile can also be achieved by starting with a pre-formed pyrrolidine ring that is functionalized at the 3-position, allowing for the direct introduction of the acetonitrile group.

Nucleophilic Substitution Reactions

A straightforward method involves the nucleophilic displacement of a suitable leaving group at the 3-position of a protected pyrrolidine with a cyanide salt.

The starting material for this approach is often N-protected 3-hydroxypyrrolidine. The hydroxyl group is a poor leaving group and must be activated. This can be achieved by converting it into a tosylate, mesylate, or a halide. The subsequent reaction with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, affords the desired nitrile.

| Leaving Group | Cyanide Source | Solvent | Typical Conditions |

| Tosylate (-OTs) | NaCN | DMSO | 80-100 °C |

| Mesylate (-OMs) | KCN | DMF | 60-80 °C |

| Bromide (-Br) | NaCN | Ethanol | Reflux |

It is crucial to employ an N-protected pyrrolidine derivative to avoid quaternization of the pyrrolidine nitrogen by the alkylating agent.

Addition Reactions to Unsaturated Pyrrolidine Precursors

Michael addition of a cyanide nucleophile to an α,β-unsaturated pyrrolidine derivative is another viable strategy. For instance, a protected pyrrolidin-3-one can be converted to an α,β-unsaturated nitrile or ester. Subsequent conjugate addition of a cyanide anion would install the desired functionality.

A more direct approach involves the conjugate addition of cyanide to an N-protected 2,3-dihydropyrrole (a pyrroline). This reaction introduces the cyano group at the 3-position. The success of this approach depends on the reactivity of the specific pyrroline (B1223166) substrate and the reaction conditions. The use of a suitable N-protecting group is essential to modulate the electronics of the double bond and prevent unwanted side reactions.

| Unsaturated Precursor | Cyanide Source | Catalyst/Conditions |

| N-Boc-3-pyrroline-2-one | KCN | Phase-transfer catalyst, CH₂Cl₂/H₂O |

| N-Boc-2,3-dihydropyrrole | TMSCN | Lewis acid (e.g., ZnCl₂), CH₂Cl₂ |

These addition reactions provide a powerful means to construct the C3-substituted pyrrolidine core with the desired acetonitrile moiety.

Stereoselective Synthesis of this compound

The creation of enantiomerically pure this compound is a significant challenge in synthetic organic chemistry. researchgate.net Stereoselective methods are paramount to ensure the production of the desired optically pure compound, which is often crucial for its intended applications. researchgate.netmdpi.com These strategies can be broadly categorized into the use of chiral auxiliaries, asymmetric catalysis, diastereoselective and enantioselective routes, and resolution techniques for achieving high chiral purity. wikipedia.orgrsc.org

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric synthesis is a key strategy to produce enantiomerically pure compounds. wikipedia.org One established method involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a 3-substituted pyrrolidine, an auxiliary, such as an oxazolidinone or camphorsultam, could be attached to a precursor molecule. wikipedia.org This auxiliary would then direct the stereoselective introduction of the acetonitrile group or a precursor functional group at the C3 position. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more efficient alternative, where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov Organocatalysis, in particular, has emerged as a powerful tool. nih.gov Proline and its derivatives are well-known to catalyze asymmetric reactions, such as aldol (B89426) and Michael reactions, which can be instrumental in constructing the chiral pyrrolidine ring. nih.govnih.gov For instance, a diarylprolinol silyl (B83357) ether catalyst could facilitate the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor, establishing the stereocenter at the C3 position of the pyrrolidine ring with high enantioselectivity. nih.gov The catalyst's structure can be fine-tuned to optimize efficiency and selectivity for specific substrates. unibo.it

Table 1: Comparison of Chiral Strategies

| Strategy | Description | Advantages | Key Examples |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org | Reliable, versatile, high diastereoselectivity often achievable. wikipedia.org | Evans' Oxazolidinones, Oppolzer's Camphorsultam. wikipedia.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov | Atom-economical, catalyst can be recycled, high enantioselectivities possible. nih.gov | Proline-derived organocatalysts, chiral metal complexes (e.g., Ru, Rh). nih.govgoogle.com |

Diastereoselective and Enantioselective Routes

Diastereoselective and enantioselective routes are fundamental to modern stereoselective synthesis. nih.gov Enantioselective routes often involve the cyclization of acyclic precursors where the chirality is induced by a catalyst. mdpi.com For example, an organocatalytic cascade reaction can be designed to form highly substituted pyrrolidines with a stereogenic center at the 3-position. rsc.org This might involve the reaction of an aminomethyl enone with an α,β-unsaturated ketone, where a bifunctional catalyst, such as a cinchonidine-derived squaramide, controls both the enantio- and diastereoselectivity. rsc.org

Another powerful approach is the enantioselective conjugate addition of a cyanide source to a suitable pyrroline precursor. This reaction, mediated by a chiral catalyst, would directly install the acetonitrile group at the C3 position with high enantiomeric excess. Furthermore, biocatalysis using enzymes like transaminases has been shown to be effective for the asymmetric synthesis of chiral 2-substituted pyrrolidines and could be adapted for 3-substituted analogues. acs.org

Resolution Techniques for Chiral Purity

When a synthesis produces a racemic or enantiomerically impure mixture, resolution techniques are employed to separate the enantiomers. nih.gov A classical method is the formation of diastereomeric salts. The racemic pyrrolidine derivative is reacted with a chiral resolving agent, such as tartaric acid or mandelic acid, to form two diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer is recovered by removing the resolving agent.

Chromatographic methods are also widely used for chiral separation. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers based on their differential interactions with the chiral phase. nih.gov Capillary electrophoresis (CE) is another powerful technique that offers high separation efficiency and requires minimal sample. nih.gov These analytical techniques are crucial for both separating enantiomers and for determining the enantiomeric purity of the final product. nih.gov

Optimization of Reaction Conditions

Optimizing reaction conditions is critical for developing an efficient, cost-effective, and scalable synthesis. This involves a systematic study of various parameters, with solvent and catalyst selection being among the most influential. nih.govresearchgate.net

Solvent Effects

The choice of solvent can dramatically influence reaction rates, yields, and even selectivity. nih.gov In reactions involving pyrrolidine, the solvent's ability to form hydrogen bonds is a critical factor. nih.gov For instance, in a solvent mixture of methanol (B129727) and acetonitrile, the nucleophilicity of pyrrolidine is strongly dependent on the solvent composition. nih.gov Methanol, a protic solvent, can solvate the pyrrolidine's nitrogen lone pair through strong hydrogen bonds, which significantly decreases its nucleophilicity. nih.gov As the proportion of aprotic acetonitrile increases, the pyrrolidine becomes less solvated by methanol, and its nucleophilicity increases. nih.gov This effect is linear up to about 60% acetonitrile content. nih.gov

Table 2: Effect of Solvent Composition on Pyrrolidine Nucleophilicity

| % CH₃CN (v/v) in CH₃OH | Mayr's Nucleophilicity Parameter (N) | Theoretical Nucleophilicity (1/ω) |

|---|---|---|

| 0 | 15.72 | Low |

| 20 | - | - |

| 40 | - | - |

| 60 | - | Intermediate |

| 80 | - | - |

| 100 | 18.32 | High |

Data derived from studies on pyrrolidine nucleophilicity in methanol/acetonitrile mixtures. nih.gov Note: Specific values for intermediate compositions were not provided in the source.

This understanding is crucial for optimizing reactions such as N-alkylation or other nucleophilic substitutions in the synthesis of this compound. nih.gov The choice between protic solvents (like ethanol, methanol) and aprotic solvents (like acetonitrile, THF, DMF) can be the deciding factor in achieving a high yield and clean reaction profile. researchgate.netresearchgate.net

Catalyst Selection and Loading

Catalysts are essential for many key transformations in the synthesis of pyrrolidine derivatives, including hydrogenation, cyclization, and C-C bond formation. nih.govnih.gov The selection of the right catalyst is critical for achieving high efficiency and selectivity. nih.gov For hydrogenation steps, which might be used to reduce a pyrroline precursor or remove protecting groups, catalysts based on platinum group metals are common. google.com Ruthenium, rhodium, and palladium catalysts are frequently employed for such transformations. google.comnih.gov

In asymmetric synthesis, the choice of a chiral catalyst is paramount. As mentioned, organocatalysts like proline derivatives or cinchona alkaloids can be highly effective. rsc.orgnih.gov The catalyst's structure, including its steric and electronic properties, must be matched to the specific reaction to achieve high stereoselectivity. unibo.it

Catalyst loading, the amount of catalyst used relative to the substrate, is another key parameter to optimize. While higher catalyst loading may increase the reaction rate, it also increases cost and can complicate product purification. The goal is to find the minimum catalyst loading that provides an acceptable reaction rate and yield. For many organocatalytic reactions, loadings of 5-10 mol% are common. nih.gov

Temperature and Pressure Parameters

The synthesis of this compound involves a series of chemical transformations where temperature and pressure are critical parameters that significantly influence reaction kinetics, yield, and purity. While specific parameters can vary depending on the chosen synthetic route and scale of production, the literature on pyrrolidine synthesis provides a general framework for the conditions typically employed.

Reaction temperatures in the synthesis of pyrrolidine derivatives can range from cryogenic conditions to elevated temperatures. For instance, certain steps, such as those involving highly reactive intermediates or exothermic reactions, may require cooling to temperatures as low as -78°C to control the reaction rate and prevent the formation of byproducts. Other transformations, such as cyclization or condensation reactions, may necessitate heating to temperatures ranging from room temperature up to 150°C or higher to ensure the reaction proceeds at a reasonable rate. tandfonline.comnih.gov For example, the formation of certain pyrrolidine rings via cycloaddition reactions can be carried out under reflux conditions. tandfonline.com

Pressure is another important parameter, particularly in hydrogenation or carbonylation reactions. Reductive processes, such as the reduction of a nitrile or an imine group, are often carried out under a hydrogen atmosphere. The pressure of hydrogen gas can vary from atmospheric pressure to several atmospheres, sometimes requiring the use of an autoclave to achieve the desired transformation efficiently and selectively. nih.gov The choice of catalyst also plays a crucial role in determining the required temperature and pressure for these reactions.

The table below summarizes typical temperature and pressure ranges for key reaction types that may be involved in the synthesis of this compound, based on analogous transformations reported for related pyrrolidine compounds.

| Reaction Type | Temperature Range | Pressure Range | Notes |

| Cyclization | Room Temperature to 150°C | Atmospheric | Can be thermally induced or catalyst-dependent. |

| Hydrogenation | Room Temperature to 100°C | 1 atm to 50 psi | Often requires a catalyst (e.g., Pd/C) and a pressurized hydrogen atmosphere. |

| Nitrile Formation | 0°C to Reflux | Atmospheric | Dependent on the specific reagents used for cyanation. |

| Amine Protection/Deprotection | 0°C to Room Temperature | Atmospheric | Typically mild conditions to preserve the integrity of the molecule. |

This table represents generalized data for pyrrolidine synthesis and the exact parameters for the synthesis of this compound may vary.

Large-Scale Synthetic Considerations and Green Chemistry Approaches

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and necessitates the application of green chemistry principles to ensure a sustainable and economically viable process.

Large-Scale Synthetic Considerations:

Key considerations for the large-scale synthesis of this compound include:

Reagent Selection: Utilizing readily available, cost-effective, and less hazardous starting materials and reagents.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.

Purification: Developing efficient and scalable purification methods, such as crystallization, to obtain the final product with high purity, avoiding chromatography where possible. nih.gov

Safety: Conducting a thorough hazard analysis of each step to mitigate risks associated with exothermic reactions, flammable solvents, or toxic reagents.

Green Chemistry Approaches:

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green chemistry strategies can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. The use of multi-component reactions in eco-friendly solvents is a modern synthetic methodology that aligns with green chemistry principles.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. Biocatalysis and heterogeneous catalysis are particularly attractive for their mild reaction conditions and ease of separation.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comnih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

The following table outlines some green chemistry alternatives to traditional synthetic methods that could be applied to the synthesis of this compound.

| Traditional Method | Green Chemistry Alternative | Environmental Benefit |

| Use of hazardous solvents (e.g., chlorinated hydrocarbons) | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution. |

| Stoichiometric reagents | Catalytic reactions (e.g., biocatalysis, organocatalysis) | Reduced waste, higher efficiency, and milder reaction conditions. |

| Conventional heating | Microwave-assisted synthesis tandfonline.comnih.gov | Reduced energy consumption and shorter reaction times. |

| Multi-step synthesis with isolation of intermediates | One-pot or telescopic synthesis google.com | Reduced solvent use and waste generation. |

By integrating these large-scale considerations and green chemistry approaches, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Reactions at the Nitrile Functionality

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and their derivatives, such as amides. libretexts.org This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. This initially forms an imidic acid, which then tautomerizes to a more stable amide intermediate. Further hydrolysis of the amide yields the corresponding carboxylic acid, in this case, 2-(pyrrolidin-3-yl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org This process also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then necessary to protonate the carboxylate and generate the final carboxylic acid product. A patented process describes a similar transformation, where pyrrole-2-acetonitriles are hydrolyzed to yield pyrrole-2-acetic acids. google.com

| Condition | Reactant | Intermediate | Final Product |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-(Pyrrolidin-3-yl)acetonitrile | 2-(Pyrrolidin-3-yl)acetamide | 2-(Pyrrolidin-3-yl)acetic acid |

| Basic (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺) | 2-(Pyrrolidin-3-yl)acetonitrile | 2-(Pyrrolidin-3-yl)acetamide | 2-(Pyrrolidin-3-yl)acetic acid |

Reduction to Amine Derivatives

Nitriles can be readily reduced to form primary amines. This conversion is a valuable synthetic tool for introducing an aminomethyl group. A common and effective method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Typically, two hydride equivalents add across the triple bond. The initial addition forms an imine anion complex, which is then further reduced to a dianion intermediate. A subsequent aqueous workup protonates the nitrogen atom to yield the primary amine, 2-(pyrrolidin-3-yl)ethanamine. libretexts.org

Catalytic hydrogenation is another method for nitrile reduction. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperature and pressure.

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 2-(Pyrrolidin-3-yl)ethanamine | Nucleophilic Reduction |

| Hydrogen (H₂) with Metal Catalyst (Pd, Pt, or Ni) | 2-(Pyrrolidin-3-yl)ethanamine | Catalytic Hydrogenation |

Cycloaddition Reactions

The nitrile functionality can participate in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes as a dipolarophile or dienophile. However, nitriles can be involved in [3+2] cycloadditions when reacted with highly reactive 1,3-dipoles. For instance, acetonitrile N-oxide has been shown to undergo [3+2] cycloaddition reactions. ias.ac.in It is conceivable that 2-(pyrrolidin-3-yl)acetonitrile could be converted to its corresponding N-oxide and subsequently used in such reactions.

Additionally, novel methods have been developed for activating acetonitrile to serve as a two-carbon building block in [2+2] cyclizations, though this involves specific activation protocols that inhibit the typical cycloaddition across the C≡N bond. nih.gov Substituted acetonitriles can also react with reagents like disulfur (B1233692) dichloride to form heterocyclic systems such as 1,2,3-dithiazoles. researchgate.net

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various strong carbon-based nucleophiles, most notably Grignard reagents (RMgX) and organolithium compounds (RLi). This reaction provides a pathway to synthesize ketones.

The mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, which breaks the pi bonds of the triple bond and forms an intermediate imine anion salt. libretexts.org This intermediate is stable until an acidic workup is performed. Upon addition of aqueous acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the corresponding ketone. For example, reaction with methylmagnesium bromide would yield 1-(pyrrolidin-3-yl)propan-2-one (B13198182) after hydrolysis. libretexts.org

| Nucleophile | Intermediate (after addition) | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | Imine anion magnesium salt | Ketone (1-(Pyrrolidin-3-yl)propan-2-one) |

| Organolithium (e.g., CH₃Li) | Imine anion lithium salt | Ketone (1-(Pyrrolidin-3-yl)propan-2-one) |

Reactions at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center. Since the starting material is a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. Therefore, a base must be used to deprotonate the ammonium salt and generate the free amine before it can participate in nucleophilic reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The free secondary amine of 2-(pyrrolidin-3-yl)acetonitrile can be alkylated by reaction with alkyl halides or other alkylating agents. This is a standard nucleophilic substitution reaction. To perform this reaction on the hydrochloride salt, a base such as potassium carbonate or triethylamine (B128534) is required to neutralize the acid and free the nucleophilic nitrogen. nih.gov For example, reacting the free base with an alkyl bromide (R-Br) would yield the corresponding N-alkylated product, N-alkyl-2-(pyrrolidin-3-yl)acetonitrile. nih.gov This N-alkylation is a key step in the synthesis of many pyrrolidine-containing pharmaceutical compounds. mdpi.comnih.gov

N-Acylation

Similarly, the pyrrolidine nitrogen can undergo N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides. organic-chemistry.org Again, a base is necessary to deprotonate the hydrochloride salt first. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This reaction results in the formation of an amide, for instance, N-acetyl-2-(pyrrolidin-3-yl)acetonitrile if acetyl chloride is used as the acylating agent. Acetonitrile itself has been explored as an acetylating agent under specific catalytic conditions. nih.gov

| Reaction Type | Reagent | Base Required | Product Class |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Yes (e.g., K₂CO₃, Et₃N) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | Yes (e.g., Et₃N, Pyridine) | Amide |

| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Yes (e.g., Et₃N, Pyridine) | Amide |

Formation of Amine Salts

This compound is the salt form of the parent compound, 2-(pyrrolidin-3-yl)acetonitrile. The formation of this salt involves the reaction of the basic secondary amine within the pyrrolidine ring with a strong acid, in this case, hydrochloric acid (HCl). wikipedia.orgspectroscopyonline.com This acid-base reaction is a standard and widely utilized method in organic and medicinal chemistry to enhance the aqueous solubility and stability of amine-containing compounds. spectroscopyonline.com

The lone pair of electrons on the nitrogen atom of the secondary amine acts as a proton acceptor (a Brønsted-Lowry base). When reacted with HCl, the nitrogen atom is protonated, forming a positively charged ammonium ion (specifically, a pyrrolidinium (B1226570) ion). This cation then forms an ionic bond with the negatively charged chloride ion (Cl⁻) from the dissociated HCl. spectroscopyonline.com The resulting salt is typically a crystalline solid with a higher melting point and greater water solubility compared to its free base form. This increased solubility is crucial for many applications, particularly in pharmaceutical contexts where bioavailability can be improved. spectroscopyonline.com

The general reaction can be represented as follows:

(CH₂)₄NH + HCl → [(CH₂)₄NH₂]⁺Cl⁻

In the specific case of 2-(pyrrolidin-3-yl)acetonitrile, the protonation occurs at the ring's nitrogen atom, leaving the acetonitrile functional group unaffected. The resulting hydrochloride salt possesses a polar ionic group, which favorably interacts with polar solvents like water. spectroscopyonline.com

Protecting Group Strategies

In the multistep synthesis of more complex molecules incorporating the 2-(pyrrolidin-3-yl)acetonitrile scaffold, the secondary amine of the pyrrolidine ring is a reactive nucleophilic and basic site. wikipedia.org To prevent unwanted side reactions during transformations at the acetonitrile moiety or other parts of the molecule, this amine is often temporarily masked with a protecting group. jocpr.combiosynth.com An ideal protecting group is easily introduced, stable under a specific set of reaction conditions, and can be removed selectively and efficiently under mild conditions without affecting other functional groups. jocpr.comuchicago.edu

Key protecting groups for the pyrrolidine nitrogen include:

tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and mildly basic conditions. Its primary advantage is that it can be removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a mild condition that does not affect many other functional groups. nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., using piperidine (B6355638) in DMF), while it remains stable to acid. This characteristic makes it orthogonal to the acid-labile Boc group, a strategy commonly employed in peptide synthesis. jocpr.comneliti.com

The following table summarizes common protecting group strategies applicable to the 2-(pyrrolidin-3-yl)acetonitrile scaffold.

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Fmoc, Cbz |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz |

Reactions at the Pyrrolidine Ring

The pyrrolidine ring is a saturated heterocycle that can undergo various chemical transformations. While the ring itself is generally stable, the carbon atoms can be functionalized, and under certain conditions, reactions involving ring cleavage can occur. wikipedia.org The presence of the nitrogen atom influences the reactivity of the adjacent C-H bonds.

Functionalization of Ring Carbons

Functionalization of the pyrrolidine ring carbons is a key strategy for synthesizing a diverse range of derivatives. nih.gov Modern synthetic methods have enabled the selective introduction of substituents at various positions on the ring.

One powerful technique is the palladium-catalyzed C(sp³)–H activation/arylation. This method allows for the direct coupling of an aryl group to a C-H bond on the pyrrolidine ring. nih.gov In studies involving N-Boc-D-proline, which shares the N-protected pyrrolidine core, the C-H bond at the 3-position has been successfully arylated with various aryl iodides. nih.gov This strategy offers a highly efficient and stereoselective route to complex pyrrolidine analogs.

Other functionalization approaches include:

Hydroalkylation: Catalyst-tuned reactions can achieve regio- and enantioselective hydroalkylation of pyrroline precursors to yield C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Cyclization Reactions: Many substituted pyrrolidines are synthesized via the cyclization of acyclic precursors. nih.govorganic-chemistry.org For instance, tandem ring-opening-cyclization of cyclopropanes with imines can produce multisubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Intramolecular Amination: Copper-catalyzed intramolecular amination of remote, unactivated C(sp³)-H bonds provides a direct method to form the pyrrolidine ring from an appropriate amino-alkane chain. organic-chemistry.org

The table below outlines examples of reactions used to functionalize the pyrrolidine scaffold.

| Reaction Type | Description | Catalyst/Reagents | Position(s) Functionalized |

| C-H Activation/Arylation | Direct coupling of an aryl group to a C-H bond. nih.gov | Palladium catalyst, Aryl iodide | C3 |

| Hydroalkylation | Addition of an alkyl group across a double bond in a pyrroline precursor. organic-chemistry.org | Cobalt or Nickel catalyst | C2 or C3 |

| Tandem Ring-Opening/Cyclization | Reaction of cyclopropanes with imines to form the pyrrolidine ring. organic-chemistry.org | Scandium triflate | Multiple positions |

| Intramolecular C-H Amination | Formation of the N-C bond to close the ring. organic-chemistry.org | Copper catalyst | N/A (Ring formation) |

Ring-Opening and Rearrangement Reactions

The saturated five-membered pyrrolidine ring is generally stable and does not readily undergo ring-opening or rearrangement reactions under typical synthetic conditions. However, specific structural features or reaction conditions can induce such transformations.

While there are no prominent examples of ring-opening or rearrangement reactions reported specifically for 2-(pyrrolidin-3-yl)acetonitrile, related heterocyclic systems offer insight into potential reactivity pathways.

Ring Contraction: Enantioenriched 2,2-disubstituted pyrrolidines have been synthesized via a thermal "Spino" ring contraction of a corresponding six-membered lactam (a piperidinone derivative). nih.gov This reaction proceeds through an N-trifloxy lactam and an isocyanate-like intermediate, similar to a Hofmann rearrangement. nih.gov This demonstrates that a larger ring can be contracted to form the pyrrolidine core.

N-Methylative Aziridine (B145994) Ring Opening: In a related synthetic context, the ring-opening of a bicyclic aziridine fused to a pyrrolidine ring has been used as a key step. The aziridine ring is activated by methylation of the nitrogen, forming a strained aziridinium (B1262131) ion, which is then opened by a nucleophile like cyanide. researchgate.net

Pyrrolenine Ring Opening: Theoretical and experimental studies on the pyrolysis of pyrrole (B145914) show that it can isomerize to pyrrolenine, which can then undergo a ring-opening reaction through a biradical intermediate to form various nitrile isomers. researchgate.net While pyrrolenine is an unsaturated analog, this illustrates a potential high-energy pathway for ring cleavage of the pyrrolidine skeleton.

These examples highlight that while the pyrrolidine ring is robust, tailored synthetic strategies involving strained precursors or high-energy conditions can lead to rearrangements or ring-opening.

Application As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Pyrrolidine-Fused Heterocycles

The bifunctional nature of 2-(pyrrolidin-3-yl)acetonitrile (B12287642), possessing both a secondary amine and a nitrile group, makes it a viable precursor for the synthesis of pyrrolidine-fused heterocycles. The pyrrolidine (B122466) nitrogen can act as a nucleophile in cyclization reactions, while the nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, to facilitate the formation of an additional ring. For instance, intramolecular cyclization following the conversion of the nitrile moiety can lead to the formation of bicyclic systems like pyrrolo[1,2-a]pyrazines or other related fused structures. Multicomponent reactions, which are efficient for assembling complex heterocyclic scaffolds, could potentially utilize this building block to generate polycyclic systems in a single step. nih.gov The synthesis of pyrrolo[2,1-a]isoquinolines, for example, often involves intermediates that could be conceptually derived from precursors like 2-(pyrrolidin-3-yl)acetonitrile, highlighting its potential in constructing privileged heterocyclic frameworks found in many biologically active compounds. nih.gov

Role in the Construction of Chiral Scaffolds

Chiral pyrrolidines are foundational scaffolds in medicinal chemistry and organocatalysis. mdpi.com When used in its enantiomerically pure form, 2-(pyrrolidin-3-yl)acetonitrile serves as a valuable chiral building block, allowing for the transfer of stereochemical information into the target molecule. The synthesis of complex chiral molecules often relies on the use of such pre-existing stereocenters to guide the formation of new ones. Methodologies like asymmetric 1,3-dipolar cycloadditions are powerful tools for creating enantioenriched pyrrolidines, which can then be further elaborated. researchgate.net The nitrile and amine functionalities on the 2-(pyrrolidin-3-yl)acetonitrile scaffold provide two distinct points for chemical modification, enabling its incorporation into larger, stereochemically rich structures. This makes it a useful starting material for producing libraries of chiral compounds for drug discovery and catalyst development.

Interactive Table: Key Synthetic Strategies for Chiral Pyrrolidine Scaffolds

| Synthetic Strategy | Description | Potential Application with 2-(Pyrrolidin-3-yl)acetonitrile |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in reactions forming or modifying the pyrrolidine ring. | N-functionalization followed by catalytic asymmetric reactions on the acetonitrile (B52724) side chain. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Direct use of enantiopure (R)- or (S)-2-(pyrrolidin-3-yl)acetonitrile to build complex chiral molecules. mdpi.comnih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles to construct the pyrrolidine ring with high stereocontrol. | While not a direct precursor for ring formation, it represents a product of such strategies and can be used for further diversification. researchgate.net |

| C(sp3)-H Activation | Direct functionalization of C-H bonds to introduce complexity stereoselectively. | Stereoselective functionalization of the pyrrolidine ring at positions other than the point of substitution. nih.gov |

Intermediate in the Synthesis of Functionalized Aliphatic Chains

While pyrrolidines are typically used for their cyclic structure, they can also serve as precursors to functionalized aliphatic chains through ring-opening reactions. The inherent strain in the five-membered ring is less than in three- or four-membered rings, making cleavage more challenging but achievable under specific conditions. nih.gov For 2-(pyrrolidin-3-yl)acetonitrile, a hypothetical ring-opening reaction, for instance via reductive cleavage, could yield a functionalized amino aliphatic nitrile. Such a transformation would convert the cyclic scaffold into a linear chain bearing amine and nitrile groups at defined positions, along with the cyanomethyl side chain. This strategy can be valuable for accessing complex linear molecules that are otherwise difficult to synthesize.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally distinct molecules from a common intermediate, which is crucial for building libraries for drug discovery. nih.govscispace.combohrium.com The multiple functional groups on 2-(pyrrolidin-3-yl)acetonitrile hydrochloride make it an ideal starting point for diversity-oriented synthesis (DOS). nih.gov The secondary amine can be subjected to a range of reactions such as acylation, alkylation, or arylation. Simultaneously, the nitrile group can be transformed into amines, amides, carboxylic acids, or tetrazoles. By systematically applying different reaction sequences to these two functional handles, a library of compounds with diverse scaffolds and functionalities can be rapidly generated from this single precursor. This approach allows for an efficient exploration of chemical space to identify novel bioactive compounds. frontiersin.org

Interactive Table: Potential Divergent Transformations of 2-(Pyrrolidin-3-yl)acetonitrile

| Functional Group | Reaction Type | Resulting Functionality / Structure |

| Secondary Amine | Acylation | Tertiary Amide |

| Secondary Amine | Reductive Amination | Tertiary Amine |

| Secondary Amine | Arylation (e.g., Buchwald-Hartwig) | N-Aryl Pyrrolidine |

| Nitrile | Reduction (e.g., with H2/Catalyst or LiAlH4) | Primary Amine (leading to a diamine) |

| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid |

| Nitrile | Cycloaddition (e.g., with sodium azide) | Tetrazole |

| Both | Intramolecular Cyclization (after modification) | Fused Bicyclic Heterocycles rsc.org |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Methodologies

One promising approach involves the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. By selecting either a cobalt or nickel catalyst with a chiral BOX ligand, researchers can achieve divergent synthesis, yielding either C2- or C3-alkylated pyrrolidines, respectively. This method's reliance on readily available catalysts and reagents marks a significant step towards more sustainable chemical production. organic-chemistry.org

Another sustainable strategy is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. organic-chemistry.org This "borrowing hydrogen" annulation provides a rapid and economical pathway to a diverse range of enantioenriched pyrrolidines. organic-chemistry.org Furthermore, metal-free reduction of aromatic nitro compounds using a combination of diboron (B99234) pinacol (B44631) ester (B2pin2) and potassium tert-butoxide in isopropanol (B130326) offers a greener alternative for synthesizing amino precursors. organic-chemistry.org

The synthesis of pyrrolidine (B122466) from putrescine (tetramethylenediamine) using a supported nickel catalyst represents a direct and atom-economical approach. google.com This process involves heating the mixture to induce the liberation of ammonia (B1221849) and subsequent cyclization. google.com

A summary of these innovative synthetic strategies is presented in the table below.

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages |

| Regio- and Enantioselective Hydroalkylation | Co or Ni catalyst, chiral BOX ligand | 3-Pyrrolines | Catalyst-tuned regioselectivity, high enantioselectivity |

| "Borrowing Hydrogen" Annulation | Cp*Ir complex | Racemic diols, primary amines | Economical, rapid access to enantioenriched pyrrolidines |

| Metal-Free Nitro Reduction | B2pin2, KOtBu | Aromatic nitro compounds | Avoids heavy metal reagents |

| Catalytic Cyclization | Supported nickel catalyst | Putrescine | Atom-economical, direct synthesis |

Development of New Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group of 2-(pyrrolidin-3-yl)acetonitrile (B12287642) is a versatile functional group that can participate in a variety of chemical transformations. Research in this area aims to unlock new synthetic possibilities by exploring novel reactions of this moiety.

One area of exploration is the use of the acetonitrile group as a precursor for other functional groups. For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the dipeptidyl peptidase IV inhibitor Vildagliptin, involves the conversion of a carboxylic acid to a nitrile. beilstein-journals.org This highlights the strategic importance of introducing and manipulating the acetonitrile functional group on the pyrrolidine ring.

Furthermore, the acetonitrile moiety can be involved in cycloaddition reactions. For example, the synthesis of pyrrolidin-2-ylidenes can be achieved through a 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, where the azomethine ylide is generated from a starting material containing an acetonitrile group. rsc.org

Advanced Chiral Technologies for Enantiospecific Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantiospecific synthetic methods a critical area of research. For 2-(pyrrolidin-3-yl)acetonitrile, which possesses a chiral center at the 3-position of the pyrrolidine ring, achieving high enantiomeric purity is paramount.

Biocatalysis offers a powerful tool for stereoselective synthesis. Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, have been successfully employed for the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This method provides access to both enantiomers with high enantiomeric excess. acs.org

Organocatalysis is another rapidly advancing field for asymmetric synthesis. The development of novel pyrrolidine-based organocatalysts continues to provide new strategies for constructing stereochemically defined molecules. mdpi.comunibo.it These catalysts can be designed to control the stereochemical outcome of a wide range of reactions. mdpi.comunibo.it

Catalytic enantioselective synthesis provides a direct and efficient route to chiral pyrrolidine derivatives. A unified strategy for the one-pot, catalytic enantioselective synthesis of various pyrrolidine alkaloids from readily available amides and alkynes has been developed, showcasing the power of this approach. nih.gov Additionally, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence of asymmetric allylic alkylation and a stereoretentive ring contraction reaction. nih.gov

A comparison of these advanced chiral technologies is provided in the table below.

| Technology | Key Features | Example Application |

| Biocatalysis | Use of enzymes (e.g., transaminases) | Asymmetric synthesis of 2-substituted chiral pyrrolidines |

| Organocatalysis | Use of small organic molecules as catalysts | Enantioselective functionalization of pyrrolidine precursors |

| Catalytic Enantioselective Synthesis | Use of chiral metal complexes | One-pot synthesis of pyrrolidine alkaloids |

| Asymmetric Alkylation/Ring Contraction | Sequential reactions to build stereocenters | Synthesis of enantioenriched 2,2-disubstituted pyrrolidines |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis of 2-(pyrrolidin-3-yl)acetonitrile hydrochloride holds great promise.

Flow reactors provide enhanced control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or rapid reactions. europa.eu The synthesis of nitropyrrolidines has been successfully demonstrated using flow reactors, highlighting the potential for improved safety and reproducibility. africacommons.net The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor is another example of how this technology can be applied to the synthesis of pyrrolidine derivatives, often resulting in higher yields compared to batch processes. researchgate.net

Automated synthesis platforms can be integrated with flow chemistry to enable high-throughput screening of reaction conditions and rapid library synthesis for drug discovery. chemrxiv.org This combination allows for the efficient exploration of chemical space and the optimization of synthetic routes. The use of machine-assisted flow methodologies can lead to greater efficiency and throughput compared to traditional batch methods. jst.org.in

The benefits of integrating these modern technologies are summarized below.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, increased reproducibility, potential for scalability. europa.euafricacommons.net |

| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction conditions, automated library generation for medicinal chemistry. chemrxiv.org |

By embracing these future directions, the synthesis of this compound and its derivatives can become more efficient, sustainable, and adaptable to the growing demands of the pharmaceutical and chemical industries.

Q & A

Basic: What are the recommended methods for synthesizing 2-(Pyrrolidin-3-yl)acetonitrile hydrochloride, and how is its purity validated?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions using pyrrolidine derivatives. For example:

- Reaction Design : React tert-butyl-protected pyrrolidin-3-yl intermediates with acetonitrile derivatives in acetonitrile solvent under inert atmosphere (60–85°C), using triethylamine or DIPEA as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel) or recrystallization from polar aprotic solvents.

- Characterization : Validate purity via HPLC (>98% purity, as per TCI standards) and structural confirmation using H/C NMR (e.g., tert-butyl group signals at ~1.4 ppm for Boc-protected intermediates) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Hazards : Classified as causing serious eye irritation (H319) and respiratory irritation (H335) .

- Protective Measures :

- Emergency Procedures : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can researchers resolve challenges in stereochemical purity during synthesis?

Answer:

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol to isolate enantiomers .

- Asymmetric Synthesis : Employ enantiopure starting materials (e.g., (S)-pyrrolidin-3-yl intermediates) and monitor stereochemistry via circular dichroism (CD) or optical rotation .

- Contradictions : Some protocols report lower yields (~51%) for stereospecific reactions, necessitating optimization of reaction time and temperature .

Advanced: What computational strategies are effective for studying its binding affinity to biological targets?

Answer:

- Docking Methods : Use Glide XP (Schrödinger) with the following parameters:

- Validation : Compare docking scores (RMSD < 2.3 kcal/mol) with experimental IC values from enzyme inhibition assays .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Solvent Stability : Stable in acetonitrile at 4°C for >6 months, but degrades in aqueous solutions (pH < 3) due to hydrolysis of the nitrile group .

- Thermal Stability : Decomposes above 100°C; use inert atmospheres (N) during high-temperature reactions .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrrolidine ring .

Advanced: What methodologies address purification challenges caused by hygroscopicity or salt byproducts?

Answer:

- Hygroscopicity Mitigation : Lyophilize the hydrochloride salt from tert-butanol/water mixtures to reduce moisture absorption .